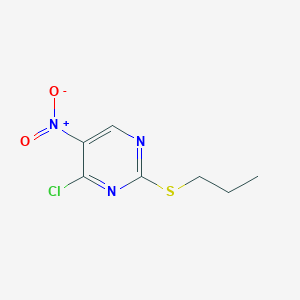
4-Chloro-5-nitro-2-(propylthio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-nitro-2-(propylthio)pyrimidine is a chemical compound with the molecular formula C₇H₈ClN₃O₂S and a molecular weight of 233.68 g/mol . It is known for its role as an impurity in the drug Ticagrelor, which is a reversible oral P2Y12 receptor antagonist used in the treatment of acute coronary syndromes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-5-nitro-2-(propylthio)pyrimidine involves several steps:
Ring-closure Reaction: 2-nitro-1,3-propanedioic acid alkyl ester reacts with thiourea to generate 5-nitro-2-sulfo-barbituric acid sodium.
Sulfur Alkylation: The resulting compound undergoes sulfur alkylation with halogenopropane to obtain 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.
Chlorination: Finally, chlorination of the intermediate produces this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of alkali metal salts and phase transfer catalysts to optimize yield and purity. The process includes nitration, sulfur alkylation, and chlorination reactions under controlled conditions to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-nitro-2-(propylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkali metal salts and phase transfer catalysts.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used in the reaction.
Reduction: The major product is the corresponding amino derivative.
Applications De Recherche Scientifique
4-Chloro-5-nitro-2-(propylthio)pyrimidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-5-nitro-2-(propylthio)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. In the context of Ticagrelor, it acts as an impurity that may affect the drug’s efficacy and safety . The compound’s effects are mediated through its chemical structure, which allows it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: A closely related compound with similar chemical properties.
5-Nitro-2-(propylthio)pyrimidine: Another related compound with a different substitution pattern.
Uniqueness
4-Chloro-5-nitro-2-(propylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an impurity in Ticagrelor highlights its importance in pharmaceutical research and quality control .
Propriétés
Numéro CAS |
2518331-26-3 |
|---|---|
Formule moléculaire |
C7H8ClN3O2S |
Poids moléculaire |
233.68 g/mol |
Nom IUPAC |
4-chloro-5-nitro-2-propylsulfanylpyrimidine |
InChI |
InChI=1S/C7H8ClN3O2S/c1-2-3-14-7-9-4-5(11(12)13)6(8)10-7/h4H,2-3H2,1H3 |
Clé InChI |
VIHBIGXGQCAIGY-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC=C(C(=N1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















